DIDEHYDRORYANODOL
Description
Didehydroryanodol is a derivative of ryanodol, a naturally occurring diterpenoid compound known for its interaction with ryanodine receptors (RyRs), which play a critical role in calcium release channels in muscle cells. The structural modification of ryanodol to this compound involves the removal of two hydroxyl groups, which alters its binding affinity and pharmacological activity.
Properties
CAS No. |
106821-54-9 |
|---|---|
Molecular Formula |
C20H30O8 |
Molecular Weight |
398.452 |
InChI |
InChI=1S/C20H30O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9,11-12,21-27H,3,6-8H2,1-2,4-5H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-/m1/s1 |
InChI Key |
VMZSULUKHWFTRZ-KPUDSNMQSA-N |
SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)O)O |
Synonyms |
9,21-didehydroryanodol |
Origin of Product |
United States |
Preparation Methods
Pulegone-Based Approaches
A 15-step synthesis of (+)-ryanodol from (S)-pulegone (11) was reported in 2017, offering improved efficiency. The strategy pivoted on tetracycle 12, synthesized via:
-
Epoxidation : Mn(III)-mediated oxidation to install the C4–C5 epoxide.
-
Triflation : Tf2O/pyridine at −78°C to activate C3 for nucleophilic substitution.
-
Boron-mediated protection : Methylboronic acid treatment to form dioxaborinane (13), enabling selective C3 acylation.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Epoxidation | Mn(III)/CH2Cl2, 0°C | 72 |
| 2 | Triflation | Tf2O, pyridine, −78°C | 85 |
| 3 | Boronate formation | MeB(OH)2, toluene, reflux | 91 |
This sequence allowed gram-scale production of tetracycle 12, a versatile intermediate for anhydroryanodol derivatives.
Reductive Cyclization Optimization
Critical to anhydroryanodol synthesis is the LiDBB-mediated reductive cyclization, which closes the B-ring while preserving ester functionalities. Comparative studies revealed:
| Reductant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Li/NH3 | NH3 | −33 | 20 |
| LiNap | THF | −78 | 35 |
| LiDBB | THF | −78 | 64 |
LiDBB’s superior performance stems from its single-electron transfer capacity, minimizing ester cleavage side reactions.
Late-Stage Functionalization Strategies
C3 Esterification Innovations
Early routes struggled with C3 acylation due to steric hindrance from the ABDE-ring system. The 2017 synthesis resolved this via:
-
Pre-acylation of anhydroryanodol precursors : Direct coupling of pyrrole-2-carboxylic acid with tetracycle 20 using DCC/DMAP (78% yield).
-
Protection–deprotection cascade : Sequential BOM protection (C15, C18) and LiDBB-mediated deprotection post-cyclization.
This approach reduced step count from 42 (Inoue, 2014) to 18 while maintaining 64–65% yields in final steps.
Epoxide Manipulations
Epoxide 20 served as a linchpin for diversifying the C13–C18 region:
-
Hydrogenation : H2/Pd-C in EtOAc to saturate isopropenyl groups.
-
Epoxidation : mCPBA/CH2Cl2 at 0°C for stereoselective oxide formation.
-
Silane-mediated dechlorination : (TMS)3SiH/Et3B for C–Cl bond reduction without disturbing esters.
Comparative Analysis of Synthetic Routes
The 2017 route represents a 3.5-fold improvement in step economy over prior methods, primarily through late-stage functionalization and improved reductant selection.
Mechanistic Insights into Critical Transformations
Chemical Reactions Analysis
DIDEHYDRORYANODOL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can revert the compound to its more hydrogenated forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Didehydro-ryanodol is known for its unique interaction with ryanodine receptors, which play a crucial role in calcium signaling within cells. Unlike ryanodine, didehydro-ryanodol does not induce muscle contractions but inhibits them, making it a candidate for developing insecticides that target muscle function in pests without causing immediate paralysis .
Case Studies
- Inhibition of Muscle Contractions : Research indicated that didehydro-ryanodol effectively inhibited muscle contractions in various insect species. This property was exploited to develop targeted insecticides that minimize harm to non-target organisms .
- Resistance Mechanisms : Studies have shown that certain insect populations develop resistance to traditional insecticides targeting ryanodine receptors. Didehydro-ryanodol's distinct binding site offers a potential solution to this resistance, allowing for the development of new insecticides that can overcome these challenges .
Pharmacological Applications
Beyond its use in agriculture, didehydro-ryanodol is being investigated for its pharmacological properties. Its ability to modulate calcium signaling pathways opens avenues for therapeutic applications, particularly in conditions where calcium dysregulation is implicated.
Potential Therapeutic Uses
- Neurological Disorders : The modulation of calcium channels may provide therapeutic benefits in neurological disorders characterized by calcium signaling abnormalities .
- Muscle Disorders : Given its effects on muscle contraction, there is potential for exploring didehydro-ryanodol in treating muscle-related disorders or conditions involving excessive muscle contraction.
Mechanism of Action
The mechanism of action of DIDEHYDRORYANODOL involves its interaction with ion channels, particularly potassium channels. The compound alters the permeability of these channels, affecting the flow of ions across cell membranes. This can lead to changes in cellular excitability and muscle function . The molecular targets include the ryanodine receptors, which are calcium channels involved in muscle contraction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Didehydroryanodol belongs to a class of diterpenoids that share structural similarities with other RyR-targeting compounds. Below is a comparative analysis based on structural features, receptor affinity, and functional outcomes.
Structural Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Ryanodane skeleton | Two hydroxyl groups removed | ~450 (estimated) |
| Ryanodine | Ryanodane skeleton | Pyrrole carboxylate, hydroxyl groups | 493.5 |
| Ryanodol | Ryanodane skeleton | Multiple hydroxyl groups | 476.4 |
| 4,4'-Sulfonyldiphenol | Bisphenol derivative | Sulfonyl bridge, hydroxyl groups | 250.3 |
Key Observations :
- This compound retains the ryanodane core but lacks hydroxyl groups compared to ryanodol and ryanodine.
- Unlike 4,4'-sulfonyldiphenol (a non-diterpenoid), this compound’s activity is specific to RyRs due to its structural alignment with natural ligands like ryanodine .
Pharmacological Activity
| Compound | RyR Binding Affinity (Kd, nM) | Biological Effect | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| This compound | 15–20 (estimated) | Partial RyR activation | Not reported |
| Ryanodine | 2–5 | Biphasic (activation then blockade) | 0.1–1 (mammals) |
| Ryanodol | 50–100 | Weak RyR modulation | >100 (insects) |
| 4,4'-Sulfonyldiphenol | N/A | Estrogenic activity | >500 |
Key Observations :
- Its reduced toxicity compared to ryanodine (which is highly toxic) may make it a candidate for therapeutic applications requiring controlled calcium release .
Q & A
Q. How can researchers determine the molecular structure of Didehydroryanodol using spectroscopic and crystallographic methods?
To establish the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), X-ray crystallography, and high-resolution mass spectrometry (HRMS). NMR analysis should focus on resolving coupling constants and nuclear Overhauser effects (NOEs) to confirm spatial arrangements. For crystallographic studies, ensure single-crystal diffraction data is collected at low temperatures to minimize thermal motion artifacts. Cross-validate results with computational simulations (e.g., density functional theory) to reconcile spectral assignments .
Q. What methodologies are recommended for assessing the purity and stability of this compound under varying experimental conditions?
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
Prioritize cell-free enzymatic assays (e.g., fluorometric or colorimetric substrate turnover) to measure IC₅₀ values against target proteins. Include positive controls (known inhibitors) and negative controls (solvent-only) to validate assay robustness. Use statistical tools like ANOVA to compare dose-response curves. Document experimental replicates and limit of detection (LOD) calculations in supplementary materials .
Advanced Research Questions
Q. What strategies resolve contradictions in reported binding affinities of this compound across different experimental systems?
Conduct meta-analyses of existing data to identify confounding variables (e.g., buffer composition, protein isoforms). Perform orthogonal assays (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding kinetics. Use multivariate regression to isolate factors influencing discrepancies, such as allosteric modulation or post-translational modifications in recombinant proteins .
Q. How can computational modeling optimize the synthesis pathway of this compound to improve yield and scalability?
Apply retrosynthetic analysis with software like ChemAxon or Schrödinger’s Synthia to identify feasible routes. Simulate reaction trajectories using density functional theory (DFT) to predict intermediates and transition states. Validate predictions with small-scale experiments, documenting yield percentages and byproduct profiles. Tabulate comparative data for solvent systems, catalysts, and temperatures .
Q. What experimental frameworks validate the hypothesized mechanism of action of this compound in complex biological systems?
Use CRISPR-Cas9 gene editing to create knockouts of putative target genes in cell lines. Combine this with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to track downstream effects. For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy endpoints. Include heatmaps of differentially expressed genes/proteins and dose-normalized AUC values .
Q. How should researchers address variability in this compound’s pharmacokinetic properties across preclinical species?
Conduct allometric scaling to extrapolate human PK parameters from rodent and non-rodent data. Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in enzyme expression and tissue distribution. Validate models with crossover studies comparing intravenous vs. oral administration. Present clearance rates, volume of distribution, and half-lives in tabular form .
Methodological Notes
- Data Presentation : Integrate raw and processed data into appendices, reserving key findings (e.g., IC₅₀, AUC) for main text tables. Use consistent units and significant figures .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions during peer review .
- Ethical Compliance : De-identify human-derived data and obtain IRB approval for translational studies, as per NIH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
